molecular formula C17H19N3O B6899161 N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

Cat. No.: B6899161
M. Wt: 281.35 g/mol
InChI Key: YPEVYPRCWODKRK-UHFFFAOYSA-N
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Description

N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzazepine core fused with a pyridine ring

Properties

IUPAC Name

N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-12-16(6-9-18-13)19-17(21)20-10-7-14-4-2-3-5-15(14)8-11-20/h2-6,9,12H,7-8,10-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEVYPRCWODKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)N2CCC3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzazepine core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include:

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety but lacks the benzazepine core.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different substituents, leading to varied biological activities.

    N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4:

The uniqueness of N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

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